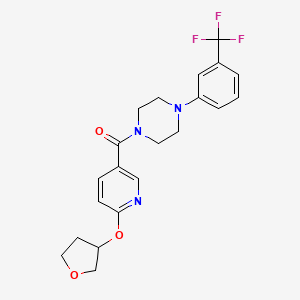

![molecular formula C20H10F7NO B2356765 [2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone CAS No. 900015-46-5](/img/structure/B2356765.png)

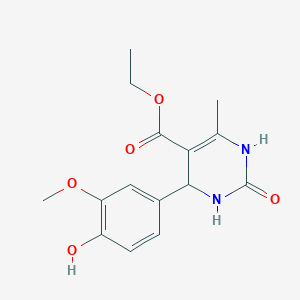

[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pharmaceutical Development

The compound [2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone is significant in pharmaceutical development due to the presence of the trifluoromethyl group. This group is known to enhance the biological activity and metabolic stability of pharmaceuticals . Drugs containing the trifluoromethyl group have been approved by the FDA, indicating the importance of this functional group in drug design.

Synthesis of Fluorinated Building Blocks

This compound serves as a precursor for synthesizing various fluorinated building blocks. These building blocks are crucial for creating more complex molecules with potential pharmacological activities. The synthesis often involves the use of readily available materials like 2-bromoacetic acid and 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine .

Development of PET Chemosensors

The trifluoromethylphenyl group is used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These chemosensors are valuable tools in analytical chemistry for detecting ions or molecules .

Anion Sensors

The compound’s derivatives can act as sensors for anions. Amidourea-based sensors, for example, have been synthesized using derivatives of this compound, which can selectively bind to anions, indicating its potential in environmental monitoring and diagnostics .

Organic Electronics

In the field of organic electronics, the incorporation of fluorine atoms can alter the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Agrochemical Research

Fluorine-containing compounds like this one are also explored in agrochemical research. The trifluoromethyl group can improve the efficacy and selectivity of herbicides and pesticides, contributing to the development of new agricultural products .

Catalysis

The unique electronic properties imparted by the trifluoromethyl group make this compound and its derivatives useful in catalysis. They can serve as catalysts or ligands in various chemical reactions, enhancing reaction rates or selectivity .

Material Science

Finally, in material science, the compound’s derivatives can be used to modify the surface properties of materials. This can lead to the development of new materials with specific characteristics like hydrophobicity or resistance to degradation .

作用機序

特性

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F7NO/c21-16-9-14(20(25,26)27)6-7-15(16)18(29)12-3-8-17(28-10-12)11-1-4-13(5-2-11)19(22,23)24/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUQXMICWCOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)C3=C(C=C(C=C3)C(F)(F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2356682.png)

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)

![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)

![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)

![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)

![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)